![molecular formula C13H20N2O B6282157 N-tert-butyl-3,5-dimethylbenzohydrazide CAS No. 162752-59-2](/img/no-structure.png)
N-tert-butyl-3,5-dimethylbenzohydrazide
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Overview
Description
“N-tert-butyl-3,5-dimethylbenzohydrazide” is a carbohydrazide . It is a hydrazine in which the amino hydrogens have been replaced by tert-butyl, 3,5-dimethylbenzoyl groups . It is used widely against caterpillars as an insecticide .
Synthesis Analysis
The synthesis of “N-tert-butyl-3,5-dimethylbenzohydrazide” involves the conversion of the N’-benzoyl group of N-tert-butyl-N’-benzoyl-3,5-dimethylbenzohydrazide to a series of benzoheterocyclecarbonyl groups .Molecular Structure Analysis
The molecular structure of “N-tert-butyl-3,5-dimethylbenzohydrazide” has been established by single crystal X-ray diffraction and IR spectroscopy . Intermolecular hydrogen bonds in its crystal and solutions were also investigated .Chemical Reactions Analysis
The N’-benzoyl group of N-tert-butyl-N’-benzoyl-3,5-dimethylbenzohydrazide was converted to a series of benzoheterocyclecarbonyl groups . This was done to investigate the potential usefulness of superimposing a hydrazine insecticide on 20-hydroxyecdysone .Physical And Chemical Properties Analysis
“N-tert-butyl-3,5-dimethylbenzohydrazide” has a molecular weight of 220.31 . It is a powder with a melting point of 128-130°C . It is stored at room temperature .Scientific Research Applications
Insecticidal Activity
N-tert-butyl-3,5-dimethylbenzohydrazide: has been studied for its potential as an insecticide. Researchers have modified its structure to create analogues with different benzoheterocyclecarbonyl groups to enhance its insecticidal properties . These modifications aim to improve the efficacy of the compound against various pests, such as the common cutworm (Spodoptera litura F.), by superimposing it on 20-hydroxyecdysone, a hormone involved in insect growth .
Structural Chemistry
The compound’s molecular and crystal structure has been established through single-crystal X-ray diffraction and IR spectroscopy . This research is crucial for understanding the intermolecular interactions and hydrogen bonding within the crystal and solutions, which can inform the design of new materials and compounds with specific properties .
Agrochemical Synthesis
N-tert-butyl-3,5-dimethylbenzohydrazide: serves as a precursor in the synthesis of agrochemicals. Its benzoyl group can be converted to various benzoheterocyclecarbonyl groups, leading to the creation of new compounds with potential agrochemical applications .
Nonsteroidal Ecdysone Agonists
The compound has been referenced in the context of nonsteroidal ecdysone agonists, which are substances that mimic the action of ecdysteroids, hormones that play a role in molting and metamorphosis in arthropods . This application is particularly relevant in the development of insect growth regulators.
Intermolecular Interaction Studies
Research into the intermolecular interactions of N-tert-butyl-3,5-dimethylbenzohydrazide and its derivatives can provide insights into the forces that govern molecular assembly and stability. Such studies are fundamental to the field of supramolecular chemistry .
Insect Growth Regulators
As an insect growth regulator, N-tert-butyl-3,5-dimethylbenzohydrazide and its analogues can disrupt the normal growth processes of insects, offering a targeted approach to pest control. This application is significant for developing environmentally friendly pesticides .
Safety and Hazards
“N-tert-butyl-3,5-dimethylbenzohydrazide” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
N-tert-butyl-3,5-dimethylbenzohydrazide, also known as Tebufenozide, is primarily used as an insecticide to control Lepidoptera pests in fruits, vegetables, and other crops . Its primary target is the insect moulting hormone, ecdysone . Ecdysone plays a crucial role in the growth and development of insects by regulating the process of molting.
Mode of Action
Tebufenozide has a unique mode of action where it mimics the action of the insect moulting hormone, ecdysone . This mimicry tricks the insect into initiating a premature and lethal molt . Specifically, Lepidoptera larvae cease to feed within hours of exposure to Tebufenozide and then undergo a lethal, unsuccessful moult .
Biochemical Pathways
The main route of metabolism of Tebufenozide is oxidation of the benzylic carbons (A- or B-ring), resulting in a number of metabolites with various combinations of oxidation state at the three oxidized carbon centres . One metabolite is produced by oxidation of the non-benzylic, terminal carbon on the A-ring ethyl group .
Pharmacokinetics
Upon oral administration to rats, Tebufenozide is rapidly absorbed and excreted in urine and faeces . Most of the Tebufenozide excreted in the faeces was in the form of unabsorbed (parent) Tebufenozide . The absorbed Tebufenozide was extensively metabolized in rats . Tissue retention of Tebufenozide was low, suggesting that there is little or no bioaccumulation of Tebufenozide in the body .
properties
{ "Design of the Synthesis Pathway": "The synthesis of N-tert-butyl-3,5-dimethylbenzohydrazide can be achieved through the reaction of tert-butyl hydrazine with 3,5-dimethylbenzoyl chloride.", "Starting Materials": [ "tert-butyl hydrazine", "3,5-dimethylbenzoyl chloride" ], "Reaction": [ "Add tert-butyl hydrazine to a flask containing anhydrous ether and stir for 10 minutes.", "Slowly add 3,5-dimethylbenzoyl chloride to the flask while stirring continuously.", "Heat the reaction mixture to reflux for 2 hours.", "Allow the mixture to cool to room temperature and filter the precipitated product.", "Wash the product with cold ether and dry under vacuum to obtain N-tert-butyl-3,5-dimethylbenzohydrazide as a white solid." ] } | |
CAS RN |
162752-59-2 |
Product Name |
N-tert-butyl-3,5-dimethylbenzohydrazide |
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
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